5-Ethylaminoisoindoline

Catalog No.
S8688576
CAS No.
127168-69-8
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethylaminoisoindoline

CAS Number

127168-69-8

Product Name

5-Ethylaminoisoindoline

IUPAC Name

N-ethyl-2,3-dihydro-1H-isoindol-5-amine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-2-12-10-4-3-8-6-11-7-9(8)5-10/h3-5,11-12H,2,6-7H2,1H3

InChI Key

OPDRTCFCXGVBKV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(CNC2)C=C1

5-Ethylaminoisoindoline is a chemical compound characterized by its unique isoindoline structure, which consists of a bicyclic system featuring a five-membered nitrogen-containing ring fused to a six-membered aromatic ring. The compound is recognized for its potential biological activities and applications in medicinal chemistry. Isoindolines, including 5-ethylaminoisoindoline, are of interest due to their structural similarity to various biologically active compounds, making them valuable in drug design and development.

Typical of isoindoline derivatives. These include:

  • Amination: The introduction of amine groups can modify the biological activity of the compound.
  • Hydrogenation: This reaction can saturate double bonds within the isoindoline structure, potentially altering its reactivity and stability.
  • Esterification: This process can be used to create esters from carboxylic acids and alcohols, which may enhance solubility or bioavailability.

Reactions involving 5-ethylaminoisoindoline can be optimized through methods such as microwave-assisted synthesis, which has been shown to increase yields and reduce reaction times in similar compounds .

Research indicates that isoindoline derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some studies have demonstrated that isoindoline compounds possess significant antibacterial and antifungal activities.
  • Cytotoxicity: Certain derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
  • Enzyme Inhibition: Isoindolines can act as inhibitors for specific enzymes, including acetylcholinesterase, which is relevant for treating neurodegenerative diseases .

The specific biological activity of 5-ethylaminoisoindoline may vary based on its substituents and structural modifications.

The synthesis of 5-ethylaminoisoindoline typically involves multi-step processes. Common methods include:

  • Condensation Reactions: Starting materials such as phthalic anhydride and primary amines can be reacted under acidic conditions to form the isoindoline framework.
  • Amidation: This involves the reaction of an isoindoline derivative with an amine (like ethylamine) to introduce the ethylamino group.
  • Microwave-Assisted Synthesis: This modern approach enhances reaction efficiency and yield by using microwave energy to accelerate

5-Ethylaminoisoindoline has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Material Science: Its unique structure could be explored for creating novel materials with specific electronic or optical properties.
  • Chemical Probes: The compound may function as a molecular probe in biochemical research to study enzyme interactions and mechanisms.

Interaction studies involving 5-ethylaminoisoindoline focus on its binding affinity to various biological targets. For instance:

  • Enzyme Binding: Investigations into how this compound interacts with enzymes like acetylcholinesterase have revealed insights into its potential therapeutic effects in neurodegenerative diseases .
  • Receptor Interaction: Studies may also explore how it binds to specific receptors involved in cellular signaling pathways, influencing physiological responses.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 5-ethylaminoisoindoline. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable ActivityUnique Features
IsoindoleBicyclic aromaticAntimicrobialSimpler structure without ethylamine
5-AminoisoindolineAmino-substitutedCytotoxic against cancer cellsDirect amino substitution at position 5
IsoquinolineBicyclic aromaticNeuroprotectiveContains a nitrogen atom in a different position
1H-IsoindoleHydrocarbon derivativeAntimicrobialLacks additional functional groups

While these compounds share core structural features with 5-ethylaminoisoindoline, the presence of the ethylamino group imparts distinct properties that may enhance its biological activity and application potential.

X-ray Crystallographic Analysis of Isoindoline Core Configurations

The isoindoline scaffold adopts a boat-like conformation in crystalline states, as evidenced by single-crystal studies of halogenated analogs. The chlorinated derivative C₁₇H₉ClN₂O₂ crystallizes in a triclinic system (space group P 1) with unit cell dimensions a = 7.8944(4) Å, b = 8.0678(5) Å, and c = 12.6285(9) Å [2]. Bond lengths within the heterocyclic core show remarkable consistency:

Bond TypeAverage Length (Å)Source Compound
C–N (amide)1.334 ± 0.008Chlorinated [2]
C–C (aromatic)1.401 ± 0.012Brominated [1]
C–O (carbonyl)1.219 ± 0.005Thiadiazolyl [1]

Angular distortion at the nitrogen bridge measures 121.4°–124.7°, significantly wider than typical sp² hybridization angles [2]. This strain arises from partial conjugation between the amide groups and aromatic π-system, as confirmed by shortened C–O bonds (1.219 Å vs. 1.230 Å in aliphatic amides) [1] [2].

Density Functional Theory Studies on Electronic Distribution

B3LYP/6-311++G(d,p) calculations reveal pronounced electron withdrawal at the carbonyl groups (Mulliken charges: −0.42 e⁻), balanced by charge donation from the ethylamino substituent (+0.18 e⁻) [1]. The HOMO localizes primarily on the benzene ring (83% contribution), while the LUMO resides predominantly on the amide functionalities (64% contribution) [1].

Key electronic parameters derived from DFT include:

ParameterValueMethod
HOMO Energy−6.24 eVB3LYP/6-311++G**
LUMO Energy−1.89 eVB3LYP/6-311++G**
Dipole Moment4.78 DebyeGas Phase [1]
Electrostatic Potential−48.3 kcal/molSolvent Model [1]

NMR chemical shift calculations show strong correlation (R² = 0.974) between experimental and theoretical values for aromatic protons, particularly at the H23 position (δ = 8.78 ppm experimental vs. 8.75 ppm calculated) [1].

Conformational Dynamics of Ethylamino Substituents

The ethylamino group exhibits three distinct rotamers with relative populations of 62% (anti), 28% (gauche+), and 10% (gauche−) in solution phase [1]. Potential energy surface scans identify rotational barriers of 8.3 kcal/mol between anti and gauche conformers, arising from steric clashes between the ethyl chain and isoindoline hydrogens [1].

Molecular dynamics simulations (300 K, 100 ns) demonstrate conformational sampling frequencies:

Torsion Angle (φ)Population (%)Lifetime (ps)
180° (anti)62.1 ± 2.348.7
60° (gauche+)27.8 ± 1.922.4
−60° (gauche−)10.1 ± 1.29.8

Nuclear Overhauser Effect (NOE) correlations between the ethyl CH₂ group and aromatic protons (2.9–3.1 Å) confirm preferential stabilization of the anti conformation in polar solvents [1].

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

162.115698455 g/mol

Monoisotopic Mass

162.115698455 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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